N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide
Description
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-7-17(22)20-19-18(14(5)15(6)21(19)12(2)3)25(23,24)16-10-8-13(4)9-11-16/h8-12H,7H2,1-6H3,(H,20,22) |
InChI Key |
NWDCIFURVOBFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide is a synthetic organic compound belonging to the class of sulfonyl pyrroles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 364.47 g/mol. Its structure includes a pyrrole ring, a sulfonyl group, and a branched alkyl chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Molecular Weight | 364.47 g/mol |
| CAS Number | 951943-30-9 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that the compound may alter enzyme activities or receptor functions, leading to therapeutic effects in various diseases. For instance, it has shown significant potential in inhibiting cell growth in cancer cell lines by inducing apoptosis and modulating metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer properties. It has been shown to suppress cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and metabolism.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung cancer cells. The compound was found to:
- Reduce cell viability significantly after 48 hours of treatment.
- Induce apoptosis , as evidenced by increased levels of caspase activity.
- Alter metabolic profiles , enhancing glucose uptake and ATP production.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrole ring and sulfonyl group can significantly affect the biological activity of the compound. For example:
- Pyrrole Substituents : Variations in alkyl chain length and branching impact the potency against cancer cells.
- Sulfonyl Group Modifications : Different substituents on the sulfonyl group alter antimicrobial efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Studies suggest that the compound interacts with specific molecular targets, potentially altering enzyme activities or receptor functions, which could lead to therapeutic effects in various diseases .
Case Study: Anticancer Activity
A study conducted on derivatives of this compound revealed promising results in inhibiting cancer cell proliferation. The mechanism involved binding to proteins implicated in cancer progression, demonstrating the compound's potential as a lead for new anticancer drugs .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Alkylation : Formation of the propanamide structure through alkylation reactions.
The compound can undergo various chemical transformations, including oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines .
Research Applications
Biological Research
The compound is being explored for its potential as a drug candidate due to its diverse biological activities. It has shown effectiveness against various microbial strains and cancer cell lines in preliminary studies.
Material Science
In addition to its medicinal applications, this compound is also utilized in the development of advanced materials such as polymers or coatings due to its unique structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of the target compound, it is compared to analogs with modifications in the pyrrole N-substituent, sulfonyl aryl group, or amide chain. Key differences in molecular properties and functional groups are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Steric and Hydrophobic Effects: Substitution at the pyrrole N-position with cyclopentyl (CAS 1010928-76-3) increases molecular weight by 28 g/mol compared to the target compound. This modification enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Electronic Modifications :
- Replacing the 4-methylphenyl sulfonyl group with a 4-fluorophenyl (CAS 1010908-36-7) introduces an electron-withdrawing fluorine atom. This could enhance the sulfonyl group’s electrophilicity, influencing interactions with nucleophilic residues in biological targets .
The tetrahydrofuran-2-carboxamide in CAS 1010885-92-3 introduces an oxygen atom, enabling additional hydrogen bonding and improving solubility in polar solvents .
Synthetic Accessibility: Synthesis routes for similar compounds (e.g., sulfonylation, amide coupling) involve refluxing with methanol/hydrazine () or LiH/DMF (). The target compound likely follows analogous protocols, though substituent-specific optimization may be required .
Spectroscopic Signatures: IR spectra of sulfonamide-propanamide analogs (e.g., ) show characteristic peaks for sulfone (O=S=O, ~1,336–1,165 cm⁻¹) and amide (C=O, ~1,658 cm⁻¹). Discrepancies in elemental analysis (e.g., C: 63.9% found vs.
Q & A
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.4–2.6 ppm (aryl-CH₃), and δ 7.2–7.8 ppm (sulfonyl aromatic protons) confirm substituent placement.
- ¹³C NMR : Signals near δ 120–140 ppm (pyrrole carbons) and δ 160–170 ppm (amide carbonyl) validate the core structure .
High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) confirms molecular formula (e.g., C₂₀H₂₅N₂O₃S) .
How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties, particularly for the isopropyl and sulfonyl group orientations. Crystals grown via slow evaporation in ethyl acetate/hexane mixtures (1:3) at 4°C often yield high-quality diffraction data. Refinement with software like SHELXL can confirm dihedral angles between the pyrrole ring and sulfonylphenyl group, reducing ambiguity from NMR alone .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) can screen for kinase or protease inhibition.
Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) or LC-MS quantification assess membrane permeability.
Receptor Binding : Surface plasmon resonance (SPR) or fluorescence polarization (FP) measure affinity for target receptors (e.g., GPCRs) .
How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
Advanced Research Question
Discrepancies often arise from solvent effects or transition-state inaccuracies in DFT calculations. To resolve:
- Validate computational models using solvent correction terms (e.g., COSMO-RS) and compare with experimental kinetic data (e.g., Arrhenius plots).
- Conduct isotopic labeling (e.g., D/H exchange) to trace reaction pathways and identify unaccounted intermediates .
What strategies mitigate degradation of this compound during long-term storage?
Basic Research Question
Storage Conditions : Lyophilized solids stored at -20°C under argon show >95% stability over 12 months.
Solvent Selection : Avoid DMSO due to hygroscopicity; use acetonitrile or ethanol for stock solutions.
Light Sensitivity : Amber vials and UV-filtered storage prevent photodegradation of the sulfonyl group .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Question
Core Modifications : Replace the p-methylphenylsulfonyl group with electron-deficient aryl sulfonamides to enhance target binding.
Side-Chain Optimization : Introduce fluorine or methyl groups to the propanamide moiety to improve metabolic stability.
Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Advanced Research Question
Matrix interference (e.g., plasma proteins) complicates LC-MS/MS quantification. Solutions include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%).
- Internal Standards : Deuterated analogs (e.g., D₃-isopropyl group) correct for ion suppression .
How do steric effects influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bulky isopropyl group at the 1-position of the pyrrole ring creates steric hindrance, slowing SN2 reactions. Kinetic studies show that using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) mitigate this by increasing nucleophile accessibility. Alternative pathways (e.g., SN1) are less viable due to carbocation instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
